molecular formula C18H20FN5O4 B1671427 Gemifloxacin CAS No. 175463-14-6

Gemifloxacin

Cat. No. B1671427
CAS RN: 175463-14-6
M. Wt: 389.4 g/mol
InChI Key: ZRCVYEYHRGVLOC-HMAPJEAMSA-N
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Description

Gemifloxacin is a broad-spectrum quinolone antibacterial agent, primarily used to treat acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia. It is known for its effectiveness against a variety of gram-positive and gram-negative bacteria, including strains resistant to other antibiotics .

Scientific Research Applications

Gemifloxacin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the synthesis and reactivity of quinolone antibiotics.

    Biology: Investigated for its effects on bacterial cell walls and DNA replication.

    Medicine: Extensively studied for its efficacy in treating respiratory infections, particularly those caused by drug-resistant bacteria.

    Industry: Used in the development of new antibacterial agents and formulations.

Mechanism of Action

Gemifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death . This mechanism is particularly effective against gram-positive bacteria like Streptococcus pneumoniae and gram-negative bacteria like Haemophilus influenzae.

Safety and Hazards

Gemifloxacin, like other systemic fluoroquinolones, has been associated with disabling and potentially irreversible serious adverse reactions (e.g., tendinitis and tendon rupture, peripheral neuropathy, CNS effects) that can occur together in the same patient . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gemifloxacin is synthesized through a multi-step process involving the following key steps:

    Formation of the Naphthyridine Core: The synthesis begins with the formation of the 1,8-naphthyridine core, which is achieved through a series of cyclization reactions.

    Introduction of the Fluorine Atom: A fluorine atom is introduced at the 6-position of the naphthyridine ring using fluorinating agents like diethylaminosulfur trifluoride (DAST).

    Pyrrolidine Ring Formation: The pyrrolidine ring is formed and attached to the naphthyridine core through nucleophilic substitution reactions.

    Methoxyimino Group Addition: The methoxyimino group is introduced to the pyrrolidine ring, enhancing the antibacterial activity of the compound.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to ensure high yield and purity. This typically includes:

    Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Gemifloxacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites, which are studied for their pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its antibacterial activity.

    Substitution: Nucleophilic substitution reactions are crucial in the synthesis of this compound, particularly in the formation of the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products:

    Oxidation Products: Various oxidized metabolites.

    Reduction Products: Reduced derivatives with modified antibacterial properties.

    Substitution Products: Intermediate compounds formed during synthesis.

Comparison with Similar Compounds

Gemifloxacin is compared with other quinolone antibiotics such as:

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin

Uniqueness:

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can better utilize this compound in various scientific and medical fields.

If you have any more questions or need further details, feel free to ask!

properties

CAS RN

175463-14-6

Molecular Formula

C18H20FN5O4

Molecular Weight

389.4 g/mol

IUPAC Name

7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14-

InChI Key

ZRCVYEYHRGVLOC-HMAPJEAMSA-N

Isomeric SMILES

CO/N=C\1/CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Appearance

Solid powder

Color/Form

Off-white, amorphous solid from chloroform-ethanol

melting_point

235-237 °C

Other CAS RN

175463-14-6

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0).

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7-(3-aminomethyl-4-methoxyimino-pyrrolidine-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-(1,8)-naphthyridine-3-carboxylic acid
Factive
gemifloxacin
gemifloxacin mesylate
LB 20304
LB-20304
LB20304
SB 265805
SB-265805
SB265805

vapor_pressure

1.04 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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